

Application Notes and Protocols for A-C7

Staining of Lipid Droplets

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Compound of Interest

Compound Name: **AIE-Cbz-LD-C7**

Cat. No.: **B12407898**

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Introduction

AIE-Cbz-LD-C7, hereafter referred to as A-C7, is a fluorescent probe with aggregation-induced emission (AIE) characteristics, specifically designed for the imaging and tracking of lipid droplets (LDs) in living cells. This carbazole-based probe offers high selectivity, good photostability, and a high signal-to-noise ratio, making it an excellent tool for studying the dynamics of LDs in various biological processes such as lipophagy and ferroptosis. These application notes provide a detailed protocol for the use of A-C7 for staining LDs in cultured cells.

Product Information

Product Name	AIE-Cbz-LD-C7 (A-C7)
Molecular Formula	C38H36N4O
Molecular Weight	572.72 g/mol
Fluorescence	Aggregation-Induced Emission
Target	Lipid Droplets
Storage	Store at -20°C, protect from light.

Spectral Properties

The A-C7 probe exhibits optimal fluorescence in a non-polar environment, characteristic of lipid droplets.

Parameter	Wavelength (nm)
Excitation Maximum (λ_{ex})	488
Emission Maximum (λ_{em})	650

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the A-C7 probe based on experimental findings.

Parameter	Value
Recommended Working Concentration	10 μ M
Optimal Incubation Time	30 minutes
Quantum Yield (in Toluene)	0.43
Photostability	High

Experimental Protocols

This section provides a detailed protocol for staining lipid droplets in cultured mammalian cells using the A-C7 probe.

Materials

- A-C7 probe
- Dimethyl sulfoxide (DMSO, anhydrous)
- Phosphate-buffered saline (PBS, pH 7.4)
- Cell culture medium (e.g., DMEM)

- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- Mammalian cells (e.g., HeLa, HepG2)
- Confocal microscope with appropriate filter sets

Preparation of Reagents

- A-C7 Stock Solution (1 mM): Dissolve 1 mg of A-C7 in 1.75 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- A-C7 Working Solution (10 μ M): Dilute the 1 mM stock solution 1:100 in cell culture medium. For example, add 10 μ L of 1 mM A-C7 stock solution to 990 μ L of pre-warmed complete cell culture medium. Prepare this solution fresh for each experiment.

Cell Culture and Staining Procedure

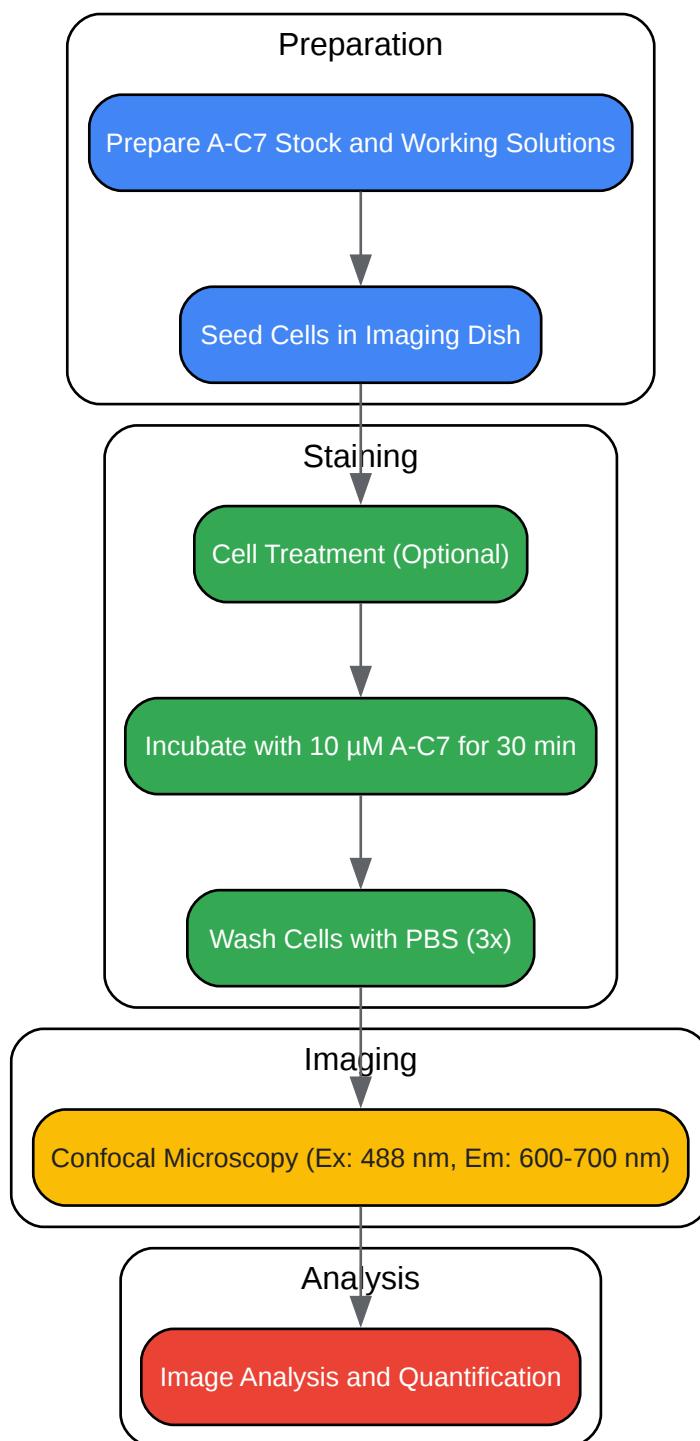
- Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluence (typically 60-80%).
- Cell Treatment (Optional): If studying specific cellular processes, treat the cells with appropriate inducers or inhibitors (e.g., oleic acid to induce lipid droplet formation, or erastin to induce ferroptosis).
- Staining: Remove the cell culture medium and wash the cells once with PBS. Add the freshly prepared 10 μ M A-C7 working solution to the cells.
- Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
- Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
- Imaging: Add fresh cell culture medium or PBS to the cells and proceed with imaging using a confocal microscope.

Confocal Microscopy Imaging

- Excitation: Use a 488 nm laser line.
- Emission: Collect the fluorescence signal in the range of 600-700 nm.
- Objective: Use a high-magnification oil-immersion objective (e.g., 63x or 100x) for optimal resolution of lipid droplets.
- Image Acquisition: Acquire images with appropriate settings for laser power, gain, and pinhole size to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Experimental Workflow

The following diagram illustrates the overall workflow for A-C7 staining of lipid droplets in cultured cells.

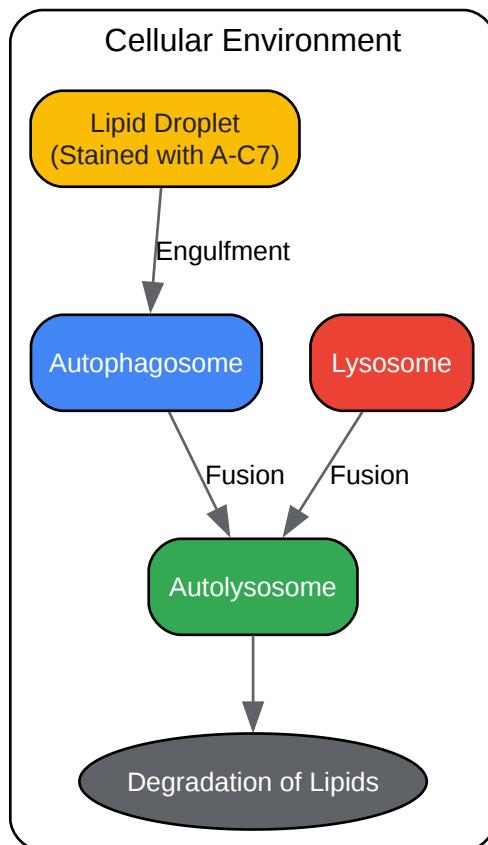


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Experimental workflow for A-C7 staining.

Signaling Pathway Diagram: Lipophagy

A-C7 can be used to visualize the process of lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. The following diagram illustrates this signaling pathway.



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Lipophagy signaling pathway.

Troubleshooting

Issue	Possible Cause	Solution
No or weak fluorescence signal	- Incorrect filter settings- Low probe concentration- Insufficient incubation time- Cells are not healthy	- Verify excitation and emission wavelengths- Increase probe concentration or incubation time- Check cell viability
High background fluorescence	- Incomplete washing- Probe precipitation	- Increase the number of washing steps- Ensure the working solution is freshly prepared and well-dissolved
Phototoxicity or photobleaching	- High laser power- Long exposure time	- Reduce laser power and exposure time- Use an anti-fade mounting medium if fixing cells

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